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Compound of Interest |

Compound Name: Z-LEU-TYR-OH
CAS No.: 40908-35-8
Cat. No.: B1580682
- 7

Abstract & Core Utility

Z-LEU-TYR-OH (N-Benzyloxycarbonyl-L-Leucyl-L-Tyrosine) is a specialized dipeptide
derivative critical for dissecting proteolytic signaling pathways. Unlike its aldehyde (CHO) or
fluoromethyl ketone (FMK) analogs which act as potent irreversible inhibitors, the free acid Z-
LEU-TYR-OH serves two distinct, high-value roles in signal transduction research:

» Aspartic Protease Substrate: It functions as a specific substrate for Cathepsin D and Pepsin,
enabling the kinetic monitoring of lysosomal membrane permeabilization (LMP) and
apoptotic cascades.

o Structural Negative Control: It is the essential "dead" analog used to validate Calpain and
Cysteine Protease inhibition data. It controls for the non-specific binding of the peptide
backbone, ensuring that observed biological effects are due to the reactive warhead of the
inhibitor (e.g., Z-Leu-Tyr-CHO) and not off-target steric interactions.

Chemical & Physical Properties

Ensure optimal solubility and stability before initiating cell-based or enzymatic assays.
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Property Specification
Chemical Name N-Cbz-L-Leu-L-Tyr-OH (Free Acid)
Molecular Weight ~428.48 g/mol

DMSO: =20 mg/mL (Recommended stock: 10-

Solubility (Primary) 25 mM)
m

Solubility (S dary) Ethanol: Slightly soluble; Water: Insoluble
olubili econdar
Y Y (requires alkaline pH or carrier)

Solid: 2 years at -20°C. DMSO Stock: 1 month

Stability _
at -20°C (avoid freeze-thaw).[1][2]

Cell Permeability Moderate (facilitated by Z-group lipophilicity).

Application 1: Monitoring Cathepsin D Signaling
(Apoptosis)

Context: Cathepsin D is a major lysosomal aspartic protease. Upon apoptotic stimuli (e.g.,
oxidative stress, chemotherapy), lysosomes permeabilize, releasing Cathepsin D into the
cytosol where it cleaves Bid, triggering mitochondrial outer membrane permeabilization
(MOMP).

Mechanism: Z-LEU-TYR-OH mimics the cleavage site of Cathepsin D substrates. By
monitoring the hydrolysis of the Leu-Tyr bond, researchers can quantify the release and activity
of cytosolic Cathepsin D.

Protocol A: HPLC-Based Cathepsin D Activity Assay

Note: Unlike AMC-derivatives, Z-LEU-TYR-OH requires chromatographic separation, providing
higher specificity and avoiding fluorophore interference.

Materials:
o Cytosolic Cell Lysates (treated vs. control)

e Substrate: Z-LEU-TYR-OH (1 mM stock in DMSO)
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o Buffer: 0.1 M Sodium Citrate, pH 3.5 (Optimal for Cathepsin D)
e Stop Solution: 10% Trichloroacetic acid (TCA)

Workflow:

Preparation: Dilute cell lysates to 0.5 mg/mL protein concentration in Citrate Buffer.
e Incubation: Add Z-LEU-TYR-OH (Final conc: 50 uM) to the lysate.
e Reaction: Incubate at 37°C for 30—60 minutes.

o Termination: Add equal volume of Stop Solution (TCA) to precipitate proteins. Centrifuge at
12,000 x g for 5 mins.

e Analysis: Inject supernatant into RP-HPLC (C18 column).
o Mobile Phase: Acetonitrile/Water + 0.1% TFA gradient.
o Detection: UV Absorbance at 280 nm (Tyrosine).

e Quantification: Measure the peak area of the liberated L-Tyrosine or Z-Leu fragment relative
to a standard curve.

Application 2: Validating Calpain Inhibition
(Negative Control)

Context: Calpain inhibitors (e.g., Z-Leu-Tyr-CHO, Calpeptin) are widely used to study
cytoskeletal remodeling and neurodegeneration. However, these aldehydes are highly reactive
and can inhibit other enzymes non-specifically. The Golden Rule: You cannot claim "Calpain-
dependent signaling” unless the effect is abolished by the Inhibitor (CHO) but unaffected by the
Control (OH).

Protocol B: The "Specificity Check" for Signaling Hits

Objective: Confirm that the blockage of a signaling node (e.g., degradation of p53 or cleavage
of Spectrin) is due to protease inhibition, not peptide interference.
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Experimental Setup:

Expected Outcome

Group Treatment Role . .
(If Calpain-Driven)
. . Normal Signaling /
A Vehicle (DMSO) Baseline .
Proteolysis
Z-Leu-Tyr-CHO (10- o Blocked Signaling /
B Inhibitor
50 uM) Intact Substrate

| C | Z-LEU-TYR-OH (10-50 pM) | Control | Normal Signaling (Same as Vehicle) |

Step-by-Step:

Seeding: Plate cells (e.g., SH-SY5Y or Fibroblasts) at 70% confluence.

Pre-treatment:

o Add Z-LEU-TYR-OH (Control) to Group C cells 1 hour prior to stimulation.

o Add Calpain Inhibitor (CHO/FMK) to Group B cells.

Stimulation: Induce signaling (e.g., Calcium influx via lonomycin or Glutamate excitotoxicity).

Lysis & Western Blot: Harvest cells after 2-4 hours.

Readout: Blot for Calpain substrates (e.g., Spectrin breakdown products - SBDPS).
o Valid Result: Group B shows no SBDPs. Group C shows SBDPs identical to Group A.

o Invalid Result: If Group C also inhibits proteolysis, the effect is likely due to steric blockage
or toxicity, not catalytic inhibition.

Visualizing the Pathway & Experimental Logic

The following diagram illustrates the dual entry point of Z-LEU-TYR derivatives in the
Apoptotic/Proteolytic signaling cascade.
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Figure 1: Strategic placement of Z-LEU-TYR-OH. It acts as a reporter substrate for Cathepsin
D (Green path) or a non-inhibitory control to validate Calpain blockade (Grey dotted line).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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